Product packaging for Fmoc-l-(2,6-di-me)tyr-oh(Cat. No.:CAS No. 273221-72-0)

Fmoc-l-(2,6-di-me)tyr-oh

Cat. No.: B3256540
CAS No.: 273221-72-0
M. Wt: 431.5 g/mol
InChI Key: RHSSAHKTHNKPGU-UHFFFAOYSA-N
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Description

Fmoc-l-(2,6-di-me)tyr-oh is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.17327290 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25NO5 B3256540 Fmoc-l-(2,6-di-me)tyr-oh CAS No. 273221-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSSAHKTHNKPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273221-72-0
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,6-dimethyltyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273221-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

The Growing Importance of Non Canonical Amino Acids

The integration of non-canonical amino acids into peptides is a cornerstone of modern peptide research, offering a route to overcome the limitations of native peptide structures. nih.govresearchgate.net Peptides composed solely of the 20 standard amino acids often exhibit poor stability in biological systems. researchgate.net The introduction of ncAAs can dramatically increase the chemical diversity of peptides, enhancing their potential as drug candidates. jst.go.jp These modifications can improve crucial pharmacokinetic properties such as stability, potency, and permeability. researchgate.net

The inspiration for using ncAAs in drug discovery is partly derived from nature itself, with many natural products like non-ribosomal peptides (NRPs) and ribosomally synthesized and post-translationally modified peptides (RiPPs) incorporating unique amino acid architectures. nih.gov These natural examples have spurred the development of synthetic peptides with improved drug-like characteristics. nih.gov The use of ncAAs is not limited to therapeutic applications; they also serve as valuable building blocks for creating asymmetric catalysts and complex natural products. jst.go.jp

Tyrosine Analogues: Modulating Peptide Structure and Function

Tyrosine and its analogues play a critical role in defining the structure and function of peptides. nih.govacs.org As one of the natural amino acids capable of donating both a proton and an electron, tyrosine is frequently found in the active sites of various enzymes. acs.org The modification of tyrosine residues, or their replacement with synthetic analogues, can significantly impact a peptide's biological activity and structural conformation.

Researchers have utilized tyrosine analogues to probe and modulate enzymatic reactions. acs.org For instance, incorporating analogues with altered acidity (pKa) and reduction potential into enzyme active sites has provided insights into the mechanisms of oxygen reduction. acs.org The substitution of tyrosine with non-coded amino acids, including conformationally constrained aromatic moieties, has been a key strategy in structure-activity relationship studies to fine-tune the agonistic or antagonistic properties of peptide ligands. nih.gov

Furthermore, the steric and electronic properties of tyrosine analogues can influence the self-assembly of peptides. cnr.itacs.org Replacing standard aromatic amino acids with more sterically hindered or functionally modified analogues affects the intermolecular interactions that drive the formation of supramolecular structures like hydrogels. cnr.itacs.org

Fmoc L 2,6 Di Me Tyr Oh: a Key Building Block in Synthesis

Regiospecific Synthesis of 2,6-Dimethyltyrosine Core Structure

The key challenge in synthesizing the 2,6-dimethyltyrosine [(S)-DMT] core is the regioselective introduction of two methyl groups at the ortho positions of the phenolic ring of tyrosine.

A prominent and efficient method for the ortho-dimethylation of tyrosine derivatives involves palladium-catalyzed C–H functionalization. nih.govacs.org This approach utilizes a directing group to guide the catalyst to the specific C–H bonds ortho to the hydroxyl group. The picolinamide (B142947) (PA) moiety has proven to be a highly effective directing group for this transformation. nih.govnih.gov

The general strategy begins with the protection of the amine and carboxylic acid functionalities of L-tyrosine, followed by the attachment of the picolinamide directing group to the amino group. The phenolic hydroxyl is often protected as a TBDMS ether. nih.gov The core reaction then proceeds with a palladium catalyst, such as Pd(OAc)₂, and a methylating agent, like methyl iodide (CH₃I), in the presence of a base. nih.gov This method is valued for its efficiency and for proceeding without racemization at the susceptible α-chiral center. nih.govacs.org A small library of L-phenylalanines with methyl groups at the 2 and 6 positions has been synthesized using this Pd-catalyzed C–H dimethylation, demonstrating its versatility. acs.orgnih.gov

EntryStarting MaterialDirecting GroupCatalyst / ReagentKey FeatureRef
1L-Tyrosine derivativePicolinamide (PA)Pd(OAc)₂ / CH₃IFirst general method for ortho-dimethylation of tyrosine derivatives. nih.gov
24-Dibenzylamino PhenylalaninePicolinamide (PA)Pd-catalystSynthesis of a library of 2,6-dimethyltyrosine-like amino acids. acs.org
33-Nitro-L-tyrosine derivativePicolinamide (PA)Pd(OAc)₂ / CH₃IUsed for synthesis of monomethyl tyrosine (Mmt) by exploiting steric hindrance. nih.gov

A table summarizing key aspects of Palladium-Catalyzed C–H Functionalization Approaches.

Achieving the desired L-stereochemistry is paramount. Several stereoselective syntheses have been developed.

One successful route employs the asymmetric hydrogenation of a (Z)-2-acetamido-3-(4-acetoxy-2,6-dimethylphenyl)-2-propenoate precursor. tandfonline.com This reaction uses a chiral rhodium catalyst, specifically [Rh(1,5-COD)(R,R-DIPAMP)]BF₄, under elevated temperature and pressure to set the stereocenter with high fidelity. tandfonline.com

Another approach utilizes a chiral nickel(II) complex. researchgate.net In this method, a Ni(II)-complex of a chiral Schiff base, derived from glycine (B1666218) and (S)-o-[N-(N-benzylprolyl)amino]benzophenone, is alkylated with 4-benzyloxy-2,6-dimethylbenzyl bromide. The chiral auxiliary guides the stereochemical outcome, and its subsequent removal yields the desired (S)-2,6-dimethyltyrosine. This method is noted for its use of inexpensive reagents and a recyclable chiral auxiliary. researchgate.net

A third strategy involves a chiral diketopiperazine (DKP) template. ucd.ie This method achieves a highly efficient stereocontrolled synthesis of (S)-2',6'-dimethyltyrosine, highlighting the utility of rigid scaffolds in asymmetric synthesis. ucd.ie

MethodKey Reagent/StepAdvantageRef
Asymmetric HydrogenationChiral Rhodium Catalyst ([Rh(1,5-COD)(R,R-DIPAMP)]BF₄)Suitable for kilogram-scale synthesis. tandfonline.com
Chiral Ni(II) ComplexAlkylation of Ni(II)-Schiff base complexUses inexpensive reagents and recyclable chiral auxiliary. researchgate.net
Chiral DiketopiperazineAlkylation of a chiral DKP templateHigh level of stereocontrol (>98%). ucd.ie

A table comparing different stereoselective synthetic pathways to L-2,6-Dimethyltyrosine.

Beyond C–H activation and asymmetric hydrogenation, other methods have been reported. A three-step synthesis of Boc-2′,6′-dimethyl-l-tyrosine was developed that utilizes a microwave-assisted Negishi coupling for the crucial carbon-carbon bond formation. researchgate.net This route offers an expedient synthesis compared to more traditional methods. researchgate.net

Another route prepares the dehydroaminoacid hydrogenation substrate in a one-pot process directly from serine methyl ester and 4-iodo-3,5-dimethylphenyl acetate. researchgate.net This approach was improved by identifying a more active asymmetric hydrogenation catalyst, which allowed for a significant reduction in catalyst loading. researchgate.net

When compared, the palladium-catalyzed C–H functionalization offers an elegant and direct approach to modifying the tyrosine core, though it requires the installation and removal of a directing group. nih.gov Asymmetric hydrogenation methods are powerful for establishing stereochemistry but rely on specialized catalysts and precursors. tandfonline.com The Negishi coupling provides a rapid alternative, particularly with microwave assistance, but involves organozinc reagents. researchgate.net The choice of method often depends on factors like scale, reagent availability, and the specific derivative being targeted.

N-Terminal Fmoc-Protection and Side-Chain Orthogonal Protection Strategies for 2,6-Dimethyltyrosine

Once the 2,6-dimethyltyrosine core is synthesized, it must be appropriately protected for use in solid-phase peptide synthesis (SPPS). This involves attaching the base-labile fluorenylmethyloxycarbonyl (Fmoc) group to the N-terminus and a suitable acid-labile protecting group to the phenolic hydroxyl.

The introduction of the bulky Fmoc group onto the α-amino group of 2,6-dimethyltyrosine can be challenging due to the steric hindrance from the adjacent dimethylated aromatic ring. Standard Fmoc-protection reagents include Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride). temple.edu

For particularly hindered amino acids, optimization of reaction conditions is necessary. A strategy developed for complex bis-amino acids involves temporary protection of the amino and a carboxyl group through complexation with copper(II) ions. temple.edu This transient chelation leaves other functional groups available for reaction, such as a secondary amine that can then be Fmoc-protected. After the Fmoc group is installed, the copper complex is dissociated using a strong chelating agent. This strategy effectively overcomes the steric hindrance and allows for efficient Fmoc protection. temple.edu

The phenolic hydroxyl group of 2,6-dimethyltyrosine is sterically hindered, which influences the choice of protecting group. vinatiorganics.compartinchem.com The protecting group must be stable during peptide coupling and, crucially, during the piperidine-mediated cleavage of the N-terminal Fmoc group. It should then be readily removable during the final acidolytic cleavage of the peptide from the solid support. This requirement for selective removal is known as orthogonality.

For tyrosine and its derivatives in Fmoc-based SPPS, the tert-butyl (tBu) ether is a very common and effective protecting group for the phenolic hydroxyl. peptide.com The tBu group is highly stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) but is cleanly cleaved by strong acids like trifluoroacetic acid (TFA), which are typically used for the final cleavage and deprotection step. peptide.com While the 2,6-dimethyl substitution hinders the phenol (B47542), the formation of the tert-butyl ether is still a viable and standard strategy for protecting this residue for Fmoc chemistry. Other potential protecting groups for hindered phenols exist, but their compatibility with the full SPPS workflow, including orthogonality to the Fmoc group, is critical. scirp.org

Advanced Purification and Analytical Characterization Methodologies for Research-Grade this compound

The synthesis of this compound necessitates rigorous purification and analytical protocols to ensure the high purity and stereochemical integrity required for its application in peptide synthesis. Beyond basic identification, advanced chromatographic techniques are indispensable for achieving research-grade quality.

High-Resolution Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the chemical purity of this compound. These techniques effectively separate the target compound from residual starting materials, reagents, and side-products.

Reversed-phase HPLC (RP-HPLC) is the most common modality employed. The separation is typically achieved on a C18 (octadecylsilane) stationary phase. A gradient elution system is often utilized, starting with a higher polarity mobile phase (e.g., water with an acidic modifier like trifluoroacetic acid - TFA) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). The acidic modifier ensures the protonation of the carboxylic acid group, leading to better peak shape and retention. The Fmoc group's strong UV absorbance provides a convenient handle for detection, typically monitored at wavelengths around 220 nm or 254 nm. phenomenex.comgoogle.com

ParameterTypical Conditions for RP-HPLC Purity Analysis of Fmoc-Amino Acids
Stationary Phase C18 (Octadecylsilane)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Linear gradient of increasing Mobile Phase B
Flow Rate 1.0 - 2.0 mL/min
Column Temperature Ambient to slightly elevated (e.g., 25-40 °C)
Detection UV at 220 nm or 254 nm
Injection Volume 5 - 20 µL
Sample Preparation Dissolved in a suitable solvent like acetonitrile or a mixture of mobile phases

This table presents a generalized set of conditions for the RP-HPLC analysis of Fmoc-protected amino acids. Specific parameters may be optimized for this compound.

Chiral Purity Determination Methods

Ensuring the enantiomeric purity of this compound is paramount, as the presence of the D-enantiomer can lead to the formation of undesired diastereomeric peptides with altered biological activities. Chiral HPLC is the gold standard for determining the enantiomeric excess of this compound.

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for the chiral resolution of a wide range of Fmoc-protected amino acids. phenomenex.comphenomenex.com For instance, cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support is a common choice.

The mobile phase for chiral separations can be either normal-phase or reversed-phase. For normal-phase separations, a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326), often with a small amount of an acidic modifier like TFA, is used. rsc.org In reversed-phase mode, aqueous-organic mobile phases similar to those for purity analysis are employed, but with the crucial difference of the chiral column. The selection between normal-phase and reversed-phase depends on the specific CSP and the compound being analyzed. The L- and D-enantiomers will exhibit different retention times on the chiral column, allowing for their quantification and the determination of the enantiomeric purity. Commercial preparations of research-grade this compound often specify a chiral purity of ≥99.5%. chemimpex.com

ParameterTypical Conditions for Chiral HPLC Analysis of Fmoc-Amino Acids
Stationary Phase Chiral Stationary Phase (e.g., Chiralpak-IA, Lux Cellulose-1)
Mobile Phase Normal-Phase: Hexane/Isopropyl Alcohol with 0.1% TFA (e.g., 90:10 v/v) Reversed-Phase: Acetonitrile/Water with 0.1% TFA (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 254 nm or 220 nm
Injection Volume 10 µL
Sample Preparation Dissolved in a suitable solvent like isopropanol or mobile phase

This table illustrates representative conditions for chiral HPLC analysis of Fmoc-amino acids. The optimal conditions can vary based on the specific chiral stationary phase and the structure of the analyte.

Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating this compound

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of peptide chains on a solid support. However, the integration of sterically demanding residues like 2,6-dimethyltyrosine requires special consideration at every stage of the synthesis, from coupling and deprotection to final cleavage from the resin.

Optimization of Coupling Reagents and Reaction Conditions for Sterically Demanding Residues

The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids. iris-biotech.de Standard carbodiimide-based reagents like dicyclohexylcarbodiimide (B1669883) (DCC), even with additives like 1-hydroxybenzotriazole (B26582) (HOBt), may prove insufficient for driving the acylation reaction to completion. bachem.com More potent activating reagents are generally required to overcome the steric hindrance posed by the two methyl groups on the tyrosine ring.

Uronium and Phosphonium (B103445) Salt-Based Reagents:

Uronium and phosphonium salts have become the preferred choice for difficult couplings in both solid-phase and solution-phase synthesis. iris-biotech.desigmaaldrich.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective. iris-biotech.desigmaaldrich.com HATU, in particular, is often cited for its high reactivity and efficiency in coupling sterically hindered amino acids. iris-biotech.desigmaaldrich.com COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), an Oxyma Pure-based reagent, offers comparable reactivity to HATU with the added benefits of improved safety and solubility. bachem.com

The choice between these reagents can be influenced by factors such as the specific peptide sequence and the desired reaction kinetics. For instance, phosphonium-based reagents like PyBOP may offer advantages in certain contexts, while the stability of uronium-based reagents in solution makes them well-suited for automated synthesizers. sigmaaldrich.com

Optimization of Reaction Conditions:

Beyond the choice of coupling reagent, several other reaction parameters can be optimized to enhance coupling efficiency:

Concentration: Increasing the concentration of the amino acid and coupling reagent solutions can favor the bimolecular reaction, leading to improved yields, especially for longer peptides. biotage.com

Temperature: Performing the coupling reaction at an elevated temperature can provide the necessary energy to overcome the activation barrier associated with sterically hindered couplings. mblintl.com Microwave-assisted synthesis, in particular, can significantly accelerate the process and help disrupt intermolecular aggregation. mblintl.com

Solvent: While DMF is the most common solvent for SPPS, the use of alternative solvents like N-methylpyrrolidone (NMP) or the addition of chaotropic salts or detergents can help to solubilize aggregating peptide chains and improve coupling outcomes. mblintl.comsigmaaldrich.com

Below is a table summarizing common coupling reagents used for sterically demanding residues:

Coupling ReagentClassKey Features
HATU Uronium SaltHighly reactive, very effective for sterically hindered amino acids. iris-biotech.desigmaaldrich.com
HBTU Uronium SaltPopular and effective for a wide range of couplings. sigmaaldrich.com
PyBOP Phosphonium SaltA good alternative when uronium salts are not effective. iris-biotech.de
COMU Uronium Salt (Oxyma-based)High reactivity similar to HATU, with improved safety profile. bachem.comsigmaaldrich.com
TOTT Thiuronium SaltShows good results in couplings of sterically hindered or methylated amino acids, with low racemization levels. bachem.com

Strategies to Overcome Peptide Sequence-Dependent Coupling Challenges

The difficulty of incorporating a sterically hindered residue like 2,6-dimethyltyrosine can be exacerbated by the surrounding amino acid sequence. biotage.com Hydrophobic stretches or sequences prone to forming secondary structures can lead to peptide aggregation on the resin, rendering the N-terminal amine inaccessible for the next coupling step. mblintl.com

Several strategies can be employed to mitigate these sequence-dependent challenges:

Double Coupling: A straightforward approach is to repeat the coupling step to ensure complete reaction. biotage.com This is particularly useful when incorporating a residue like arginine, which has a bulky side chain, next to another large residue. biotage.com

Use of Modified Amino Acids: The incorporation of pseudoproline dipeptides or derivatives with backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the formation of secondary structures and prevent aggregation. mblintl.comsigmaaldrich.com

Chaotropic Agents: The addition of chaotropic salts such as LiCl or KSCN to the coupling mixture can help to break up aggregates and improve the accessibility of the reactive sites. sigmaaldrich.com

Optimized Solvent Systems: In cases of severe aggregation, a mixture of solvents like DCM/DMF/NMP with additives such as Triton X-100 and ethylene (B1197577) carbonate can be used to solubilize the peptide chain. sigmaaldrich.com

Resin and Linker Compatibility Considerations for Peptides Containing 2,6-Dimethyltyrosine

Resin Types:

The most common resins are based on polystyrene (PS) cross-linked with divinylbenzene (B73037) (DVB). researchgate.net However, for difficult or aggregating sequences, PS-polyethylene glycol (PEG) copolymer resins can offer improved swelling properties and a more favorable environment for peptide assembly. researchgate.net

Linker Selection:

The linker connects the growing peptide chain to the solid support and determines the functionality of the C-terminus (acid or amide) and the cleavage conditions.

Acid-Labile Linkers: For the synthesis of peptide acids, Wang and 2-chlorotrityl chloride (2-CTC) resins are commonly used. researchgate.net The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide from the resin under very mild acidic conditions (e.g., 1% TFA in DCM), keeping side-chain protecting groups intact. iris-biotech.deiris-biotech.de This is beneficial for the synthesis of protected peptide fragments that can be used in segment condensation strategies.

Amide-Producing Linkers: For peptide amides, Rink Amide, Sieber, and PAL linkers are standard choices. biosynth.com The Sieber resin is notable for its high acid lability, allowing cleavage with dilute TFA, which is useful for preparing protected peptide amides. iris-biotech.debiosynth.com

Safety-Catch Linkers: These linkers are stable to the standard conditions of SPPS but can be "activated" for cleavage by a specific chemical transformation. nih.gov This strategy provides an additional layer of orthogonality and can be useful for complex syntheses. For example, a sulfoxide-containing linker can be stable to TFA but becomes labile upon reduction to a thioether. nih.gov

The following table provides a summary of commonly used resins and their cleavage conditions:

Resin/LinkerC-Terminal FunctionalityCleavage ConditionsKey Features
Wang Carboxylic AcidModerate TFA (e.g., 50-95%)Widely used for peptide acids. peptide.com
2-Chlorotrityl (2-CTC) Carboxylic AcidVery mild acid (e.g., 1% TFA)Ideal for protected peptide fragments. iris-biotech.deiris-biotech.de
Rink Amide AmideModerate TFA (e.g., 95%)Standard for peptide amides.
Sieber AmideMild acid (e.g., 1% TFA)Suitable for protected peptide amides. iris-biotech.debiosynth.com

Minimization of Side Reactions during Fmoc-Deprotection and Cleavage

The use of the Fmoc protecting group for the α-amine is central to modern SPPS. Its removal is typically achieved with a solution of piperidine in DMF. However, this basic treatment can promote side reactions, particularly with certain amino acid sequences. iris-biotech.de

Side Reactions During Fmoc-Deprotection:

Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, especially when proline is the second residue. iris-biotech.depeptide.com The use of 2-chlorotrityl resin can suppress DKP formation due to its steric bulk. peptide.com

Aspartimide Formation: Peptides containing an aspartic acid residue are prone to forming a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-peptides. iris-biotech.depeptide.com Adding HOBt to the deprotection solution can help to reduce this side reaction. peptide.com

Side Reactions During Cleavage:

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups is typically performed with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com This process generates highly reactive cationic species that can modify susceptible amino acid residues like tryptophan, methionine, and tyrosine. nih.gov

To prevent these unwanted modifications, "scavengers" are added to the cleavage cocktail. A widely used mixture is "Reagent K," which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). nih.gov For most standard syntheses, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient, especially when acid-labile protecting groups like Boc for tryptophan are used. sigmaaldrich.com

The O-methyl group on 2,6-dimethyltyrosine is generally stable to standard TFA cleavage conditions. However, prolonged exposure or the presence of particularly reactive species could potentially lead to demethylation. Careful optimization of the cleavage time and scavenger cocktail is therefore advisable.

Solution-Phase Peptide Synthesis (LPPS) and Segment Condensation Approaches

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) and segment condensation strategies remain valuable, particularly for the large-scale production of peptides and the synthesis of very long or complex targets. researchgate.net

Chemo- and Regioselective Ligation Strategies for Modified Peptides

Chemo- and regioselective ligation refers to the coupling of two unprotected peptide fragments in solution with high specificity. These techniques are powerful tools for assembling large proteins from smaller, synthetically accessible peptide segments.

Native Chemical Ligation (NCL):

NCL is the most prominent ligation method. It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. The reaction proceeds through a transthioesterification followed by an S-to-N acyl shift to form a native peptide bond at the ligation site.

While standard NCL requires a cysteine residue, various modifications and extensions of this chemistry have been developed to broaden its scope. For peptides containing modified residues like 2,6-dimethyltyrosine, NCL can be a viable strategy provided that the residue is not at the ligation junction or that a suitable ligation auxiliary is employed.

Other Ligation Strategies:

Beyond NCL, other ligation methods are emerging that target different amino acid functionalities. For instance, methods for the chemoselective modification of lysine (B10760008), tyrosine, and tryptophan are being developed. nih.govnih.gov These strategies often rely on the unique reactivity of the amino acid side chains and can involve the use of specific reagents to achieve selective coupling. nih.govacs.org For example, aldehyde-based "glue" molecules have been used to crosslink lysine and tyrosine residues under mild conditions. rsc.org

The application of these advanced ligation techniques to peptides containing this compound would depend on the compatibility of the ligation chemistry with the dimethylated tyrosine residue. The steric bulk of the 2,6-dimethyl groups could potentially influence the efficiency of the ligation reaction, necessitating careful optimization of the reaction conditions.

Convergent Synthesis of Peptide Fragments Containing this compound

Convergent synthesis offers a strategic advantage for constructing large peptides or proteins, particularly those containing challenging residues like L-(2,6-di-me)Tyr. This approach involves the initial synthesis and purification of smaller, protected peptide fragments, which are then combined to form the final, larger molecule. nih.gov This method minimizes the accumulation of synthetic errors that can occur during a linear, stepwise synthesis. nih.gov

The primary challenge in synthesizing fragments with this compound lies in achieving efficient peptide bond formation at the sterically hindered amino acid. researchgate.netthieme.de Standard coupling reagents, such as carbodiimides like DCC, often result in poor yields. researchgate.net To overcome this, more potent activation methods and specialized reagents are employed.

Key Research Findings in Convergent Synthesis:

Activated Amino Acid Derivatives: The use of Nα-protected amino acid halides, such as Fmoc-amino acid fluorides, has proven effective for coupling sterically hindered amino acids. nih.gov These reagents react rapidly and with low levels of racemization. nih.gov Another successful approach involves the use of N-(Fmoc-α-aminoacyl)benzotriazoles, which have been shown to effectively couple hindered amino acids with high yields and retention of chirality. researchgate.netacs.org

Advanced Coupling Reagents: Reagents that generate highly reactive intermediates are necessary. Uronium/aminium salts like HBTU, HATU, and PyAOP have been successfully used for coupling hindered amino acids. researchgate.netresearchgate.net For instance, PyAOP has been applied in the synthesis of peptides containing other bulky residues like Cα,α-dipropylglycine (DPG). researchgate.net

Fragment Condensation Strategies: Once the peptide fragments containing L-(2,6-di-me)Tyr are synthesized, they are joined together. Native Chemical Ligation (NCL) is a powerful convergent technique that allows for the chemoselective joining of unprotected peptide fragments. nih.govacs.org This method involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine residue, forming a native peptide bond. acs.org

The table below summarizes coupling reagents often employed for incorporating sterically hindered amino acids like this compound.

Coupling Reagent ClassSpecific ExamplesKey Advantages for Hindered Coupling
Phosphonium Salts PyAOP, PyBrOPHigh reactivity, successful for highly hindered residues. researchgate.net
Uronium/Aminium Salts HBTU, HATU, TDBTULow epimerization, effective for fragment condensation. nih.govthieme-connect.de
Carbodiimides DIC (with additives like Oxyma or HOAt)Outperforms HOBt as an additive, comparable to HOAt. researchgate.net
Amino Acid Halides Fmoc-amino acid fluorides/chloridesRapid reaction rates, low racemization. nih.gov
Benzotriazole Esters N-(Fmoc-α-aminoacyl)benzotriazolesHigh yields (41-95%), retention of chirality. acs.org

Assembly of Peptidomimetics and Constrained Peptide Architectures

The unique structural properties of L-(2,6-di-me)Tyr, namely its constrained side-chain rotational freedom, make it an invaluable building block for the design of peptidomimetics and constrained peptide architectures. anaspec.comfishersci.com Its incorporation can pre-organize peptide backbones, enhance receptor binding affinity, and improve metabolic stability. alfa-chemistry.comresearchgate.net

Cyclization Strategies for Peptides Incorporating Bulky Aromatic Residues

Peptide cyclization is a widely used strategy to enhance the therapeutic potential of peptides by constraining them into their bioactive conformation. nih.gov This improves binding affinity, selectivity, and resistance to degradation. nih.gov For peptides containing bulky residues like L-(2,6-di-me)Tyr, specific cyclization strategies are required to accommodate the steric hindrance.

Cyclization can be achieved through several modes, including head-to-tail, side-chain-to-side-chain, head-to-side-chain, or side-chain-to-tail linkages. thieme-connect.demdpi.com

Common Cyclization Approaches:

Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid. nih.gov For hindered sequences, this is often performed in highly dilute solutions to favor the intramolecular reaction over intermolecular oligomerization. thieme-connect.deresearchgate.net The use of potent coupling reagents like PyAOP or HATU is often necessary. mdpi.com

Side-Chain-to-Side-Chain Cyclization: This strategy creates a covalent bridge between the side chains of two amino acid residues. A prominent example is "peptide stapling". nih.gov For peptides containing two tyrosine (or modified tyrosine) residues, a linker can be formed between their phenolic hydroxyl groups using bifunctional reagents like divalent triazines. rsc.org Other methods involve forming thioether linkages, for example, by reacting a cysteine residue with a modified lysine. rsc.org

On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid support offers a pseudo-dilution effect, which can improve the yield of the desired cyclic monomer. researchgate.netgoogle.com This requires an orthogonal protection strategy where the protecting groups of the functionalities to be cyclized can be removed without cleaving the peptide from the resin. google.com

The following table outlines various strategies for peptide cyclization.

Cyclization StrategyDescriptionKey Considerations for Bulky Residues
Head-to-Tail Lactamization Formation of an amide bond between the N- and C-termini. mdpi.comRequires high dilution and potent coupling reagents (e.g., HATU, PyAOP). thieme-connect.demdpi.com
Side-Chain Stapling Covalent linkage between two amino acid side chains. nih.govCan utilize the side chains of residues like Tyr, Lys, or Cys; choice of linker chemistry is crucial. rsc.org
Native Chemical Ligation (NCL) Reaction between a C-terminal thioester and an N-terminal Cysteine. nih.govHighly chemoselective, avoids side-chain protection, but requires a Cys residue at the ligation site. researchgate.net
Thioether Formation Nucleophilic substitution reaction between a thiol (e.g., Cysteine) and an electrophilic side chain. rsc.orgProvides a stable, non-reducible linkage.
Click Chemistry Bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).High efficiency and specificity, requires incorporation of non-natural amino acids with azide (B81097) and alkyne functionalities.

Hybridization with Non-Peptidic Scaffolds to Generate Novel Constructs

Hybridizing peptides containing this compound with non-peptidic scaffolds is a powerful approach to create novel molecular architectures with tailored biological activities. mdpi.com These peptidomimetics merge the recognition capabilities of the peptide sequence with the structural and functional properties of the non-peptidic moiety. alfa-chemistry.comnih.gov

Another approach involves using scaffolds to direct the conformation of the peptide. For instance, peptide sequences can be attached to a central scaffold molecule, leading to multimeric constructs with enhanced avidity for their biological targets. Non-peptidic elements like bipyridine can also be incorporated into peptide structures to introduce metal-coordinating properties or to control the formation of quaternary structures. rsc.org The synthesis of these hybrid molecules often relies on the principles of solid-phase synthesis and the use of orthogonally protected building blocks, such as this compound, to allow for the selective modification and attachment of the non-peptidic parts. mdpi.comrsc.org

Influence of Fmoc L 2,6 Di Me Tyr Oh Incorporation on Higher Order Peptide Structure and Conformational Dynamics

Spectroscopic Investigations of Peptides Containing 2,6-Dimethyltyrosine

Spectroscopic methods are indispensable for probing the structural arrangements of peptides in solution. The introduction of a 2,6-dimethyltyrosine (Dmt) residue serves as a significant local perturbation, the effects of which can be monitored using techniques sensitive to secondary structure, atomic-level conformation, and intramolecular interactions.

Circular Dichroism (CD) Analysis of Secondary Structure Propensity

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid assessment of peptide secondary structure in solution by measuring the differential absorption of circularly polarized light. nih.govspringernature.com The far-UV CD spectrum (190–250 nm) is particularly sensitive to the peptide backbone conformation. Characteristic CD signals allow for the estimation of the prevalence of α-helices, β-sheets, and random coil structures. americanpeptidesociety.org

The incorporation of 2,6-dimethyltyrosine is hypothesized to restrict the conformational freedom of the peptide backbone due to the steric hindrance imposed by the methyl groups. This constraint can favor the adoption of more defined secondary structures. For instance, the bulky side chain may disrupt the formation of extended β-sheet structures, which rely on specific inter-strand arrangements, while promoting turn-like or helical conformations that can better accommodate the modified residue. In studies, peptides containing Dmt often show a shift in their CD spectra indicative of an altered secondary structure equilibrium. An increase in helicity, for example, would be evidenced by more pronounced negative bands near 208 nm and 222 nm. americanpeptidesociety.orgunits.it

Peptide SequenceDominant Secondary StructureMean Residue Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹)Estimated α-Helix Content (%)
Ac-Lys-Gly-Tyr -Gly-Lys-NH₂Random Coil / β-turn-5,000~5%
Ac-Lys-Gly-Dmt -Gly-Lys-NH₂α-Helix / Helical Turn-15,000~35%
This interactive table presents hypothetical data illustrating how the incorporation of 2,6-dimethyltyrosine (Dmt) in place of Tyrosine (Tyr) can induce a significant shift towards a more ordered, helical secondary structure, as detected by Circular Dichroism spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information on the three-dimensional structure of peptides in solution. uzh.chias.ac.in Through-space correlations from the Nuclear Overhauser Effect (NOE) allow for the determination of proximities between protons that are less than 5-6 Å apart, forming the basis for structure calculation. youtube.com

The introduction of a 2,6-dimethyltyrosine residue provides unique probes for NMR analysis. The protons of the two methyl groups give rise to distinct signals whose chemical shifts are sensitive to the local environment. Crucially, the steric bulk of these groups severely restricts the rotation around the Cα-Cβ (chi1, χ₁) and Cβ-Cγ (chi2, χ₂) bonds of the side chain. anaspec.com This reduction in the number of accessible side-chain rotamers simplifies the interpretation of NOE data and provides a rigid local constraint that helps define the conformation of the adjacent peptide backbone. NOEs observed between the Dmt methyl protons and nearby backbone amide or alpha protons can precisely orient the side chain and, consequently, the entire residue within the peptide's structure.

Proton TypeNative Peptide (Tyr residue)Dmt-Modified Peptide (Dmt residue)Key NOE Correlations (Dmt Peptide)
Aromatic (ring)δ 6.7-7.1 ppmδ 6.5-6.9 ppmDmt ring H to Backbone NH (i+1)
Methyl (side chain)N/Aδ 2.1-2.3 ppmDmt methyl H to Dmt CαH
Backbone NH (i)δ 8.1 ppmδ 8.4 ppmDmt methyl H to Backbone NH (i)
Backbone CαH (i)δ 4.5 ppmδ 4.2 ppmDmt methyl H to Backbone NH (i+1)
This interactive table displays hypothetical ¹H NMR chemical shift (δ) changes and key Nuclear Overhauser Effect (NOE) correlations upon substituting Tyrosine with 2,6-dimethyltyrosine (Dmt). The new, unambiguous NOEs from the Dmt methyl groups provide critical distance restraints for high-resolution structure determination.

Vibrational Spectroscopy for Hydrogen Bonding Network and Backbone Analyses

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are sensitive to the vibrational modes of the peptide backbone and can provide detailed insights into hydrogen bonding and secondary structure. nih.govumich.edu The amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) is a particularly useful diagnostic marker for peptide conformation. mdpi.com

Peptide ConformationTypical Amide I Frequency (cm⁻¹)Expected Amide I Frequency with Dmt (cm⁻¹)Interpretation of Shift
β-Sheet16301645Disruption of inter-strand H-bonding, leading to a less ordered structure.
α-Helix16551658Minor perturbation of helical H-bond geometry.
Random Coil16481650Little significant change expected.
This interactive table shows the expected shifts in the Amide I band frequency in FT-IR spectra upon Dmt incorporation. The data suggests that Dmt has the most significant disruptive effect on highly organized structures like β-sheets.

Computational Modeling and Molecular Dynamics Simulations of Modified Peptides

Computational methods provide a powerful complement to experimental techniques, offering a dynamic, atom-level view of peptide behavior and allowing for the systematic exploration of conformational preferences.

Predictive Simulations of Peptide Folding and Conformational Preferences

Molecular dynamics (MD) simulations can model the behavior of a peptide in a solvated environment over time, providing insights into its folding process and structural stability. cnr.it By incorporating a parameterized 2,6-dimethyltyrosine residue into the simulation, it is possible to directly observe how its steric constraints guide the peptide's conformational search.

Simulations of peptides containing Dmt are expected to show a markedly reduced conformational space compared to their native tyrosine counterparts. nih.gov The analysis of the side-chain dihedral angles (χ₁ and χ₂) would reveal a strong preference for a limited set of rotameric states, confirming the constraining effect of the methyl groups. This local rigidity would propagate along the backbone, influencing the distribution of the phi (φ) and psi (ψ) dihedral angles. Ramachandran plots generated from these simulations would likely show a clustering of conformations in specific regions (e.g., the α-helical region), consistent with the formation of a more defined and stable structure.

ParameterNative Tyr Peptide SimulationDmt-Modified Peptide Simulation
Side-Chain (χ₁) Angle Range-180° to 180° (multiple minima)-80° to -40° (single dominant minimum)
Ramachandran Plot OccupancyBroad distribution in β and α regionsConcentrated population in α-helical region
Root Mean Square Fluctuation (RMSF)High for backbone atomsLow for backbone atoms near Dmt
This interactive table summarizes hypothetical results from a molecular dynamics (MD) simulation, demonstrating that the Dmt residue significantly restricts side-chain and backbone flexibility, leading to a more stable and well-defined conformation.

Quantum Chemical Calculations of Steric and Electronic Effects on Peptide Bonds

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can elucidate the subtle electronic effects of the Dmt residue on the peptide structure. researchgate.netconsensus.app These methods allow for the calculation of properties like partial atomic charges, bond lengths, and electrostatic potential surfaces.

The two methyl groups on the tyrosine ring are electron-donating, which can alter the electron density distribution across the aromatic system and influence the acidity (pKa) of the phenolic hydroxyl group. Furthermore, these electronic perturbations can extend to the adjacent peptide bond. Quantum calculations can quantify the changes in the partial charges on the carbonyl carbon and amide nitrogen atoms of the peptide backbone next to the Dmt residue. These modifications, though small, can affect the geometry and rotational barrier of the peptide bond, potentially influencing the local conformational preference and the peptide's interaction with its environment.

PropertyPeptide Bond (Gly-Tyr )Peptide Bond (Gly-Dmt )
Partial Charge on Carbonyl C+0.55 e+0.53 e
Partial Charge on Amide N-0.48 e-0.50 e
C-N Peptide Bond Length1.330 Å1.332 Å
This interactive table presents hypothetical data from quantum chemical calculations. The results suggest that the electron-donating methyl groups on the Dmt residue slightly alter the partial charge distribution and geometry of the adjacent peptide bond.

Impact on Peptide Stability and Molecular Recognition Profiles

The introduction of Fmoc-L-(2,6-di-me)Tyr-OH into a peptide backbone can significantly alter its stability and how it interacts with other molecules. These changes are primarily rooted in the unique structural constraints imposed by the dimethylated tyrosine residue.

Analysis of Resistance to Enzymatic Degradation in Research Models

A key challenge in the development of peptide-based research tools is their susceptibility to degradation by proteases. The modification of peptide sequences with sterically hindered amino acids like L-2,6-dimethyltyrosine (Dmt) has proven to be an effective strategy to enhance their stability against enzymatic cleavage.

Research has demonstrated that the presence of the bulky dimethylated phenyl ring in proximity to the peptide bond can sterically hinder the approach of proteolytic enzymes, thereby reducing the rate of degradation. For instance, a study comparing the stability of Leu-enkephalin with its analog where the N-terminal tyrosine was replaced by L-Dmt revealed a significant increase in resistance to enzymatic degradation. Specifically, the Dmt-containing peptide exhibited a four-fold higher stability against aminopeptidase-M. pharm.or.jp This increased stability is crucial for in vitro studies where prolonged peptide integrity is necessary for reliable results.

PeptideModifying Amino AcidEnzymeRelative Stability Increase
Leu-enkephalinL-2,6-Dimethyltyrosine (Dmt)Aminopeptidase-M4-fold

Modulation of Peptide Solubility and Aggregation Behavior

The solubility and aggregation propensity of peptides are critical parameters in their handling and application in research. The incorporation of the hydrophobic L-2,6-dimethyltyrosine residue can influence these properties. The two methyl groups on the tyrosine ring increase the hydrophobicity of the amino acid side chain.

General principles of peptide chemistry suggest that increasing the hydrophobic character of a peptide can lead to decreased solubility in aqueous solutions and a greater tendency to aggregate. chemrxiv.org While specific quantitative data for peptides containing this compound are not extensively documented in comparative studies, the inherent hydrophobicity of the Dmt residue suggests that its incorporation could necessitate the use of organic co-solvents or detergents to maintain solubility, particularly in peptides with multiple hydrophobic residues.

The increased propensity for aggregation can be attributed to the enhanced hydrophobic interactions between peptide chains containing Dmt. These interactions can drive the self-assembly of peptides into higher-order structures, which may be advantageous in some material science applications but problematic in solution-phase assays.

Stereochemical Implications of L-2,6-Dimethyltyrosine within Peptide Ensembles

By limiting the number of accessible side-chain rotamers, the incorporation of Dmt can stabilize specific backbone conformations. This reduction in conformational entropy can favor the adoption of well-defined secondary structures, such as β-turns or helical motifs. Molecular dynamics simulations and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to elucidate these stereochemical implications. nih.govnih.gov

Advanced Research Applications of Peptides Containing Fmoc L 2,6 Di Me Tyr Oh

Medicinal Chemistry Research: Design of Bioactive Peptide Analogs and Probes (Non-Clinical Focus)

In the realm of medicinal chemistry, the use of Dmt is a powerful strategy for developing peptide analogs with enhanced biological properties. Its structural characteristics are leveraged to probe and modulate the interactions between peptides and their receptors or enzymes.

The incorporation of 2,6-dimethyl-L-tyrosine has been particularly impactful in the field of opioid peptide research. Structure-activity relationship (SAR) studies have consistently shown that replacing the N-terminal tyrosine residue with Dmt can dramatically enhance receptor affinity, functional bioactivity, and enzymatic stability. wikipedia.orgfrontiersin.orgnih.govresearchgate.net

This enhancement is attributed to the conformational restriction imposed by the dimethyl groups, which can lock the peptide into a bioactive conformation favored by the receptor. For example, in studies of Leu-enkephalin analogs, the substitution of Tyr¹ with L-Dmt resulted in a peptide with a 356-fold increase in binding affinity for the µ-opioid receptor and a 46-fold increase for the δ-opioid receptor. thermofisher.com This modification also conferred a 4-fold higher stability against degradation by aminopeptidase-M. thermofisher.com Similarly, endomorphin-2 (EM-2) analogs where Tyr¹ was replaced by Dmt displayed significantly higher affinity for both µ- and δ-opioid receptors. nih.gov These studies demonstrate that the steric bulk of the methyl groups is a key determinant in modulating receptor selectivity and affinity. thermofisher.comnih.gov

The table below summarizes key findings from SAR studies on various Dmt-containing opioid peptides, illustrating the profound impact of this modification on receptor interaction.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Bioactivity (IC50, nM or Emax, %)Fold Change vs. Parent Peptide
H-Dmt-NH-CH₃µ-opioid7.45Emax = 66.6% (partial agonist)N/A (Dmt is the core structure) wikipedia.org
[L-Dmt¹]Enkephalinµ-opioidData not specifiedGPI Assay: 187-fold increase356-fold increase in binding thermofisher.com
[L-Dmt¹]Enkephalinδ-opioidData not specifiedMVD Assay: 131-fold increase46-fold increase in binding thermofisher.com
[Dmt¹, Phe(p-F)³]EM-2µ-opioid0.069IC50 = 0.12 (GPI assay)~26-fold higher µ-affinity vs EM-2 nih.gov
[Dmt¹, Phe(p-F)³]EM-2δ-opioid1.83IC50 > 10,000 (MVD assay)~7-fold higher δ-affinity vs EM-2 nih.gov

Data compiled from multiple sources. wikipedia.orgthermofisher.comnih.gov GPI = Guinea Pig Ileum assay (µ-opioid activity); MVD = Mouse Vas Deferens assay (δ-opioid activity).

Peptides containing Dmt serve as valuable molecular tools for investigating complex biological processes. nih.gov Their enhanced enzymatic stability and high receptor affinity make them superior candidates for the development of molecular probes compared to their native counterparts. nih.gov While specific examples of fluorescently or isotopically labeled Dmt-peptides are specialized, the principles for their design are well-established.

A peptide probe designed with Dmt would exhibit a longer half-life in biological assays, allowing for more reliable measurements of enzyme activity or protein-peptide interactions. nih.gov For instance, a Dmt-containing peptide substrate for a specific protease could be synthesized with a fluorophore and a quencher. The increased stability of the peptide backbone would ensure that cleavage is due to the target enzyme, reducing background noise from non-specific degradation and leading to a more accurate kinetic profile. Similarly, biotinylated Dmt-peptides could be used in pull-down assays to identify binding partners with greater confidence, as the high-affinity interaction is less likely to be disrupted during the experimental procedure.

A primary application of Dmt in peptide design is to impose conformational restrictions. fao.org The rotation of the amino acid side chain is defined by several torsion angles, primarily chi-1 (χ¹) around the Cα-Cβ bond and chi-2 (χ²) around the Cβ-Cγ bond. mdpi.comexpasy.org The two methyl groups at the 2' and 6' positions of the tyrosine ring create significant steric hindrance, which severely restricts the rotation around the χ¹ and χ² angles. nih.gov

Chemical Biology: Expanding the Genetic Code and Protein Engineering with 2,6-Dimethyltyrosine

The unique properties of 2,6-dimethyltyrosine also make it an attractive candidate for incorporation into larger proteins through techniques that expand the natural genetic code. This allows for the engineering of proteins with novel functions or enhanced properties.

The site-specific incorporation of unnatural amino acids (UAAs) like Dmt into proteins within living cells is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/suppressor tRNA pair. cam.ac.ukwhiterose.ac.uk This system works by hijacking the cellular translation machinery. A stop codon, typically the amber codon (UAG), is introduced into the gene of the target protein at the desired location. researchgate.net

To incorporate Dmt at this position, a new synthetase must be engineered that specifically recognizes Dmt and attaches it to a corresponding suppressor tRNA, which has an anticodon (CUA) that recognizes the UAG codon. researchgate.net Crucially, this new synthetase/tRNA pair must be "orthogonal," meaning it does not cross-react with any of the cell's endogenous amino acids or tRNAs. nih.gov The process typically involves evolving a synthetase from another organism, such as the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii, which has minimal interaction with the host cell's machinery. nih.gov A library of synthetase mutants is created and subjected to selection cycles to isolate a variant that can efficiently charge the suppressor tRNA with Dmt while ignoring the canonical L-tyrosine and other natural amino acids. nih.gov Once established, this system allows for the precise, genetically encoded installation of Dmt, enabling the production of recombinant proteins with this unique building block at any desired position.

Once the technology to incorporate Dmt into proteins is established, it can be used as a tool for protein engineering. nih.govnih.gov The incorporation of Dmt can enhance the thermal and chemical stability of a protein. Protein stability is often measured by its melting temperature (Tm) using a thermal shift assay (also known as differential scanning fluorimetry). wikipedia.orgthermofisher.combitesizebio.com In this assay, a fluorescent dye that binds to hydrophobic regions is used; as the protein unfolds with increasing temperature, the dye binds and fluoresces, allowing for the determination of the Tm. nih.govbitesizebio.com The increased hydrophobicity and conformational rigidity of Dmt can contribute to a more stable folded protein core, resulting in a higher Tm. For example, studies with other UAAs have shown that a single substitution can increase a protein's melting temperature by over 20°C. wpunj.edu

Furthermore, placing Dmt at a protein-protein or protein-ligand interface can modify binding properties. The bulky, hydrophobic nature of the Dmt side chain can be used to fill hydrophobic pockets more effectively than natural amino acids, potentially increasing binding affinity. Conversely, its steric bulk can be used to disrupt unwanted interactions, thereby engineering binding specificity. This strategy has been demonstrated with other UAAs, where their incorporation into an antibody fragment led to improved binding to the HIV protein gp120. nih.gov By strategically placing Dmt, researchers can fine-tune the binding interfaces of proteins to create novel therapeutics or research tools with tailored affinities and specificities.

Development of Novel Spectroscopic Probes for Biophysical Studies of Proteins

The intrinsic fluorescence of the tyrosine phenol (B47542) group is sensitive to its local environment, making it a natural probe for biophysical studies. However, the incorporation of L-(2,6-di-me)Tyr-OH, a synthetically modified amino acid, into peptide sequences is primarily aimed at imparting structural constraints rather than directly creating a novel spectroscopic probe. The two methyl groups ortho to the hydroxyl group sterically hinder the rotation of the side chain, significantly reducing its conformational freedom. anaspec.com This rigidity can be exploited to precisely control the local environment within a peptide or at a peptide-protein interface.

While not a probe in itself, a peptide containing L-(2,6-di-me)Tyr-OH can serve as a scaffold for developing sophisticated spectroscopic tools. By placing a fluorophore or a spin label at a specific position relative to the constrained dimethyl-tyrosine residue, researchers can create probes that report on molecular interactions with high fidelity. The fixed orientation of the L-(2,6-di-me)Tyr-OH side chain minimizes conformational averaging, which can otherwise complicate the interpretation of spectroscopic data from more flexible linkers. This approach allows for more precise distance measurements using techniques like Förster Resonance Energy Transfer (FRET) or Electron Paramagnetic Resonance (EPR) spectroscopy. The constrained residue acts as a stable anchor point, ensuring that changes in the spectroscopic signal are more directly attributable to the binding event or conformational change being studied, rather than to the random motions of the probe itself.

Materials Science and Nanobiotechnology: Peptide-Based Functional Materials

Design of Self-Assembling Peptide Systems with Controlled Aromatic Interactions

The self-assembly of short peptides into well-defined nanostructures is a cornerstone of nanobiotechnology, driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic forces, and hydrophobic effects. Aromatic interactions, particularly π-π stacking, play a crucial role, especially in systems involving the fluorenylmethyloxycarbonyl (Fmoc) protecting group. researchgate.net The Fmoc group, commonly used in solid-phase peptide synthesis, is a powerful aromatic moiety that promotes the self-assembly of amino acids and short peptides into fibrous networks, often leading to hydrogel formation. researchgate.netacs.orgnih.gov

The incorporation of Fmoc-L-(2,6-di-me)Tyr-OH into a peptide sequence allows for nuanced control over these aromatic interactions. Unlike the planar side chain of native tyrosine, the phenyl ring of L-(2,6-di-me)Tyr-OH is sterically hindered by the two methyl groups. This modification influences how the aromatic rings can stack upon one another during self-assembly. The steric hindrance can disrupt the typical parallel or anti-parallel π-stacking arrangements, potentially favoring offset or edge-to-face interactions. This controlled disruption of aromatic packing provides a mechanism to tune the morphology of the resulting nanostructures. Research on analogous self-assembling peptides (SAPs) has shown that the position of a standard tyrosine residue can dictate whether the assembly forms thin nanofibers or rod-like flat ribbons. chemrxiv.org The additional steric bulk of L-(2,6-di-me)Tyr-OH adds another layer of control, enabling the rational design of peptide-based materials with bespoke nanostructures.

Table 1: Influence of Aromatic Residues on Peptide Self-Assembly

Peptide Building Block Key Interactions Resulting Nanostructure Reference
Fmoc-Diphenylalanine (Fmoc-FF) π-π stacking (Fmoc & Phe), H-bonding Nanofibers, Hydrogels researchgate.net
YEFEFKFEFK (YEF8) β-sheet H-bonding, Aromatic stacking Rod-like flat ribbons (>20 nm) chemrxiv.org
EFEFKFEFKY (EF8Y) β-sheet H-bonding, Aromatic stacking Thin nanofibers (≈3.8 nm) chemrxiv.org
This compound (Predicted) Sterically modulated π-π stacking, H-bonding Potentially altered fiber morphology (e.g., twisted ribbons, thinner fibers) N/A

Fabrication of Peptide Hydrogels and Scaffolds for Research Applications

Peptide hydrogels are highly hydrated, three-dimensional networks of self-assembled peptide nanofibers that mimic the native extracellular matrix, making them valuable for cell culture and tissue engineering research. nih.gov The mechanical and physical properties of these hydrogels are directly linked to the underlying nanostructure of the peptide assemblies. By controlling the self-assembly process, researchers can tune the properties of the resulting hydrogel.

The use of this compound provides a strategic tool for modulating hydrogel properties. The formation of hydrogels from tyrosine-containing peptides can be triggered by various stimuli, including pH changes or solvent switching. nih.gov Furthermore, tyrosine residues can be cross-linked using light and a photosensitizer to enhance the mechanical stability of the hydrogel. chienchilin.org The introduction of the 2,6-dimethyl substitution influences the kinetics and thermodynamics of self-assembly, which in turn affects the critical gelation concentration (CGC) and the mechanical stiffness of the final hydrogel. For instance, studies on similar β-sheet self-assembling peptides have demonstrated that subtle changes in sequence can lead to significant differences in the storage modulus (G'), a measure of gel stiffness. nih.gov The steric constraints imposed by L-(2,6-di-me)Tyr-OH can alter the density of the nanofiber network and the extent of cross-linking, providing a method to engineer hydrogels with specific mechanical strengths for different research applications.

Table 2: Mechanical Properties of Self-Assembling Peptide Hydrogels

Peptide System Concentration Storage Modulus (G') Key Feature Reference
YEFEFKFEFK (YEF8) 20 mM ~1500 Pa Tyrosine at N-terminus nih.gov
EFEFKFEFKY (EF8Y) 20 mM ~1000 Pa Tyrosine at C-terminus nih.gov
Bovine Serum Albumin (BSA) 100 mg/mL ~10-60 kPa Photo-cross-linked dityrosine frontiersin.org

Structural Biology: Facilitating X-ray Crystallography and Cryo-Electron Microscopy of Challenging Peptide Constructs

Strategies for Enhanced Crystallization of Modified Peptides

Determining the three-dimensional structure of peptides by X-ray crystallography is essential for understanding their biological function and for structure-based drug design. americanpeptidesociety.org A major bottleneck in this process is obtaining high-quality crystals, which requires the molecules to pack into a highly ordered lattice. Many peptides are inherently flexible, adopting multiple conformations in solution, which hinders crystallization.

A key strategy to overcome this challenge is to reduce the conformational heterogeneity of the peptide. americanpeptidesociety.org The incorporation of this compound is an effective approach to achieve this. The dimethyl substitution severely restricts the chi (χ) torsion angles of the tyrosine side chain, locking it into a more defined orientation. anaspec.com This pre-organization of the peptide into a more rigid structure reduces the entropic penalty of forming a crystal lattice, thereby promoting crystallization. By constraining a key residue, especially one involved in molecular recognition, the entire peptide construct can be stabilized in a conformation that is more amenable to packing. This principle of using modified, rigid amino acids is a recognized method for improving the crystallizability of otherwise flexible peptides. americanpeptidesociety.org

Resolution of Modified Residue Electron Density in Macromolecular Structures

In both X-ray crystallography and cryo-electron microscopy (cryo-EM), the final output is a three-dimensional map of electron density, into which the molecular model is built. americanpeptidesociety.orgmdpi.com For flexible regions of a molecule, such as the side chains of surface-exposed amino acids, the electron density can be weak, diffuse, or even completely absent. This occurs because the residue adopts multiple conformations in the crystal or frozen-hydrated sample, averaging out the signal. researchgate.net For example, studies have shown cases where the electron density for a solvent-exposed tyrosine residue is missing, complicating the interpretation of its interactions. researchgate.net

The use of L-(2,6-di-me)Tyr-OH directly addresses this problem. Because its side chain is conformationally locked, it is much more likely to adopt a single, well-defined position within the macromolecular structure. This lack of motion results in a stronger, more localized, and better-resolved electron density for the modified residue. In cryo-EM, which is increasingly used for peptide and protein complexes, having rigid components can significantly improve the quality and resolution of the final reconstructed map. americanpeptidesociety.orgacs.org The clear and unambiguous density provided by a constrained residue like L-(2,6-di-me)Tyr-OH allows for a more accurate and confident modeling of the peptide's structure and its interactions with binding partners.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for introducing the Fmoc group to L-(2,6-dimethyl)tyrosine?

  • Methodology : Use Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system (e.g., dioxane/water) with NaHCO₃ as a base. Maintain pH 7–9 to avoid protonation of the amino group while preventing Fmoc decomposition under strongly alkaline conditions .
  • Critical Step : Monitor pH continuously to minimize side reactions (e.g., dipeptide formation). Excess Fmoc-Cl (1.2–1.5 equivalents) is recommended for complete protection.

Q. How should researchers verify the purity and structural integrity of Fmoc-L-(2,6-di-me)Tyr-OH post-synthesis?

  • Analytical Workflow :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (+0.1% TFA) to assess purity (>95% target peak area) .
  • HRMS : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (C₂₆H₂₅NO₅: calculated 431.17 g/mol).
  • ¹H/¹³C NMR : Assign peaks for the Fmoc aromatic protons (δ 7.2–7.8 ppm) and methyl groups on tyrosine (δ 1.2–1.5 ppm) .

Q. What storage conditions are optimal for this compound?

  • Handling : Store at 2–8°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis .
  • Solubility : Pre-dissolve in DMSO (up to 250 mg/mL) for peptide synthesis applications; avoid aqueous buffers unless stabilized with chaotropic agents (e.g., urea) .

Advanced Research Questions

Q. How do steric effects from the 2,6-dimethyl groups impact coupling efficiency in solid-phase peptide synthesis (SPPS)?

  • Mechanistic Insight : The 2,6-dimethyl substituents on tyrosine create steric hindrance, slowing carbodiimide-mediated couplings (e.g., HBTU/DIPEA).
  • Optimization Strategies :

  • Use T3P (propylphosphonic anhydride) as a coupling reagent, which reduces racemization and improves yields in sterically hindered systems .
  • Extend coupling times (2–4 hours) and employ double couplings for residues following the modified tyrosine .

Q. What orthogonal protection strategies are recommended for side-chain functional groups in this compound?

  • Case Study : For tyrosine’s phenolic –OH, use allyloxycarbonyl (Alloc) or trityl (Trt) protection, which are stable under Fmoc deprotection conditions (20% piperidine/DMF) .
  • Data Contradiction : Avoid benzyl (Bzl) protection, as it may require harsh acidic conditions (e.g., HF) incompatible with Fmoc SPPS workflows .

Q. How can solubility limitations of this compound in non-polar solvents be addressed for solution-phase synthesis?

  • Experimental Design :

  • Use DMF or NMP as primary solvents due to their high polarity and compatibility with Fmoc chemistry.
  • Add LiCl (0.1–0.5 M) to disrupt aggregation in DMSO-based systems .
    • Validation : Measure solubility via nephelometry and correlate with coupling yields in model peptide sequences .

Data Contradictions and Resolutions

  • Contradiction : suggests Fmoc-Cl reactions require pH >7, while uses T3P in near-neutral conditions.
    • Resolution : pH >7 is critical for Fmoc-Cl activation but not for T3P, which operates via a phosphonium intermediate insensitive to pH .
  • Contradiction : reports DMSO solubility up to 250 mg/mL, but warns of toxicity in prolonged use.
    • Resolution : Limit DMSO exposure to <2 hours and use glutathione (1 mM) to mitigate oxidative byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Fmoc-l-(2,6-di-me)tyr-oh
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Fmoc-l-(2,6-di-me)tyr-oh

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.